molecular formula C18H24N4O2 B2952857 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide CAS No. 1241659-15-3

3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide

Katalognummer B2952857
CAS-Nummer: 1241659-15-3
Molekulargewicht: 328.416
InChI-Schlüssel: GLNDUQMECYZMDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide, also known as JNJ-54861911, is a small molecule inhibitor that has been developed for the treatment of Alzheimer's disease. The compound has been shown to have a high affinity for beta-secretase 1 (BACE1), an enzyme that plays a critical role in the formation of amyloid beta (Aβ) plaques in the brain, which are a hallmark of Alzheimer's disease.

Wirkmechanismus

3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide acts as a potent and selective inhibitor of BACE1, which is an enzyme that cleaves the amyloid precursor protein (APP) to generate Aβ peptides. By inhibiting BACE1, 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide reduces the production of Aβ and prevents the formation of Aβ plaques in the brain, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide has been shown to effectively reduce Aβ levels in the brain and cerebrospinal fluid of preclinical models and Alzheimer's disease patients. The compound has also been shown to improve cognitive function in preclinical models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide is its high selectivity for BACE1, which minimizes off-target effects. However, the compound has a relatively short half-life, which may limit its efficacy in clinical settings.

Zukünftige Richtungen

For 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide include further evaluation in clinical trials to determine its safety and efficacy in Alzheimer's disease patients. The compound may also be evaluated in combination with other therapeutic agents for the treatment of Alzheimer's disease. Additionally, 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide may be evaluated for the treatment of other neurodegenerative diseases that are associated with the accumulation of Aβ, such as Parkinson's disease and Huntington's disease.

Synthesemethoden

The synthesis of 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide involves several steps, including the reaction of 4-(dimethylamino)benzaldehyde with 1-cyanocyclohexanecarboxylic acid, followed by the addition of N,N-dimethylamine and the formation of the carbamate. The final step involves the reaction of the carbamate with trifluoroacetic acid to yield 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide.

Wissenschaftliche Forschungsanwendungen

3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide has been extensively studied in preclinical models of Alzheimer's disease, where it has been shown to effectively reduce Aβ levels in the brain. The compound has also been evaluated in clinical trials, where it has demonstrated a good safety profile and promising results in reducing Aβ levels in the cerebrospinal fluid of Alzheimer's disease patients.

Eigenschaften

IUPAC Name

3-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]amino]-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-22(2)17(24)14-7-6-8-15(11-14)20-12-16(23)21-18(13-19)9-4-3-5-10-18/h6-8,11,20H,3-5,9-10,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNDUQMECYZMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC=C1)NCC(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.